2-Methyl-4-(4-T-butylphenyl)phenol
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Overview
Description
2-Methyl-4-(4-T-butylphenyl)phenol is an organic compound with the molecular formula C17H20O It is a phenolic compound characterized by the presence of a methyl group and a tert-butyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-(4-T-butylphenyl)phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with isobutene in the presence of an acid catalyst. This reaction typically yields this compound as the major product along with other isomeric tert-butyl phenols .
Industrial Production Methods
Industrial production of this compound often involves transalkylation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-T-butylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding cyclohexanol derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro, sulfo, and halogenated phenols.
Scientific Research Applications
2-Methyl-4-(4-T-butylphenyl)phenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-T-butylphenyl)phenol involves its interaction with molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors involved in various biological processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the methyl group.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups instead of one.
2-tert-Butyl-4-methylphenol: Similar but with different substitution patterns.
Uniqueness
2-Methyl-4-(4-T-butylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c1-12-11-14(7-10-16(12)18)13-5-8-15(9-6-13)17(2,3)4/h5-11,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLSTDKBLFYEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683886 |
Source
|
Record name | 4'-tert-Butyl-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-17-4 |
Source
|
Record name | 4'-tert-Butyl-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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